N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide
Description
N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide is a benzamide derivative characterized by:
- A benzamide core (aromatic ring with a carboxamide group).
- 2,4-Dimethoxyphenyl substitution on the amide nitrogen, influencing lipophilicity and electronic properties.
- A 4-methyl group at the 4-position of the benzamide ring, providing steric bulk.
Properties
Molecular Formula |
C20H24N2O6S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H24N2O6S/c1-14-4-5-15(12-19(14)29(24,25)22-8-10-28-11-9-22)20(23)21-17-7-6-16(26-2)13-18(17)27-3/h4-7,12-13H,8-11H2,1-3H3,(H,21,23) |
InChI Key |
AJKSDTAJKPDAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 4-methyl-3-nitrobenzoic acid with 2,4-dimethoxyaniline under acidic conditions to form the corresponding amide.
Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Sulfonylation: The amine is subsequently reacted with morpholine-4-sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biology: The compound is used in biochemical assays to study protein-ligand interactions and cellular pathways.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
*Calculated based on structural formula.
Key Observations:
- Morpholine Sulfonyl Group : Present in the target compound and analogs (e.g., ), this group improves aqueous solubility and may modulate target binding via hydrogen bonding .
- Dimethoxyphenyl Substitution : Rip-B () shares a dimethoxyphenyl group but lacks the sulfonyl and morpholine moieties, suggesting the target compound may exhibit distinct pharmacokinetics.
Physical and Spectral Properties
Table 3: Spectral and Physical Data
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
